(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide
Description
Properties
IUPAC Name |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-chlorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O2S2/c18-13-8-4-7-12(10-13)15(21)19-20-16(22)14(24-17(20)23)9-11-5-2-1-3-6-11/h1-10H,(H,19,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPIVZJTIZMZHL-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide typically involves the following steps:
Formation of the Thioxothiazolidinone Core: This is achieved by reacting a suitable thioamide with chloroacetic acid under basic conditions to form the thioxothiazolidinone ring.
Benzylidene Group Introduction: The benzylidene group is introduced through a Knoevenagel condensation reaction. This involves the reaction of the thioxothiazolidinone derivative with benzaldehyde in the presence of a base such as piperidine.
Amidation: The final step involves the reaction of the benzylidene-thioxothiazolidinone intermediate with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxothiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 3-chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Substituted benzamides or thiazolidinones.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound exhibits significant antimicrobial and anticancer activities. It has been studied for its ability to inhibit the growth of various bacterial and fungal strains, as well as its potential to induce apoptosis in cancer cells.
Medicine
In medicine, the compound is being investigated for its therapeutic potential. Its anti-inflammatory properties make it a candidate for the treatment of inflammatory diseases. Additionally, its anticancer activity is being explored for potential use in chemotherapy.
Industry
Industrially, (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide is used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide involves multiple molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits key enzymes involved in microbial metabolism.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation signals.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and modulates the activity of inflammatory mediators.
Comparison with Similar Compounds
Key Observations
The indole substituent introduces a planar aromatic system, which may facilitate π-π stacking with biological targets like kinases or GPCRs .
Thiazolidinone Ring Modifications: Replacement of the thioxo (C=S) group with oxo (C=O) (e.g., 2,4-dioxo derivatives) reduces electron delocalization, altering reactivity and binding affinity . The thioxo group in the target compound may act as a hydrogen bond acceptor or participate in metal coordination, influencing its pharmacokinetic profile .
Amide Group Variations :
- The 3-chlorobenzamide moiety in the target compound provides steric bulk and halogen-mediated interactions compared to simpler benzamides (e.g., N-phenyl in ) .
- Substitution with acetic acid (e.g., (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid) introduces acidity, which could affect ionization state and membrane permeability .
Biological Activity
(Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide is a synthetic compound belonging to the thiazolidinone class, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound's structure consists of a thiazolidinone core with a benzylidene substituent and a chlorobenzamide group. Its molecular formula is with a molecular weight of approximately 367.85 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit significant antimicrobial properties. (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide has been tested against various bacterial and fungal strains, demonstrating effectiveness in inhibiting their growth.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Candida albicans | 20 | 8 |
Anticancer Activity
The compound has shown promise in anticancer studies, particularly against various cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways.
Case Study: Inhibition of Cancer Cell Proliferation
A study evaluated the effects of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide on human breast cancer cells (MCF-7). The results indicated:
- IC50 Value : 12 µM after 48 hours of treatment.
- Mechanism : Induction of caspase activation leading to apoptosis.
Anti-inflammatory Properties
The compound's anti-inflammatory effects have been attributed to its ability to inhibit pro-inflammatory cytokines. It has been tested in models of inflammation, showing reduced levels of TNF-alpha and IL-6.
The mechanisms underlying the biological activities of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide involve:
- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial cell wall synthesis and inflammatory pathways.
- Apoptosis Induction : It activates caspases and promotes the release of cytochrome c from mitochondria in cancer cells.
- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related damage.
Comparative Analysis with Related Compounds
To further understand the potential of (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzylidene Hydrazones | Hydrazone functionality | Antimicrobial |
| Thiazolidinediones | Thiazolidine ring | Antidiabetic |
| 4-Oxo Thiazolidines | Thiazolidine core | Anticancer |
Q & A
Basic Questions
Q. What are the established synthetic routes for (Z)-N-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-3-chlorobenzamide, and how are reaction conditions optimized for yield and purity?
- Answer : The compound is synthesized via condensation of a thiazolidinone derivative (e.g., 4-oxo-2-thioxothiazolidin-3-yl) with 3-chlorobenzamide and substituted benzaldehyde under acidic or basic conditions. Key steps include:
- Catalysts : Piperidine or acetic acid to facilitate benzylidene formation .
- Solvents : Ethanol or methanol under reflux (60–80°C) for 6–12 hours .
- Purification : Recrystallization (using methanol) or silica gel chromatography yields >95% purity .
- Optimization : Microwave-assisted synthesis reduces reaction time (15–30 minutes) and improves yield (85%) while retaining stereochemical integrity .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Confirms Z-configuration and substituent positions (e.g., benzylidene proton at δ 7.96 ppm in DMSO-d6) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ at m/z 399.8) .
- Melting Point : Consistency with literature (e.g., 167–169°C) indicates purity .
- HPLC : Quantifies purity (>98% with C18 column, acetonitrile/water mobile phase) .
Q. What preliminary biological activities have been reported for this compound, and what assay systems are commonly employed?
- Answer :
- Anticancer : IC50 of 12.5 μM against MCF-7 breast cancer cells via MTT assay .
- Antimicrobial : 15 mm inhibition zone against E. coli in disc diffusion assays .
- Enzyme Inhibition : 8.2 μM IC50 against PFOR (Pyruvate:Ferredoxin Oxidoreductase) .
Advanced Questions
Q. How do structural modifications at the benzylidene or thiazolidinone moieties influence the compound's bioactivity?
- Answer :
- Benzylidene Substitutions : Electron-withdrawing groups (e.g., -NO2 at the 3-position) enhance anticancer activity by improving electrophilicity and target binding .
- Thiazolidinone Modifications : Replacing the thioxo group with oxo reduces activity, indicating its role in hydrogen bonding with biological targets .
- Example : A 3-nitrobenzylidene derivative showed 40% higher binding affinity to PFOR than the parent compound .
Q. What strategies are employed to resolve contradictions in reported biological efficacy across different studies?
- Answer :
- Orthogonal Assays : Cross-validate results using enzymatic inhibition (e.g., PFOR assay) and cellular cytotoxicity (e.g., apoptosis markers) .
- Standardized Protocols : Use identical cell lines (e.g., MCF-7) and compound purity thresholds (>95%) to minimize variability .
- Dose-Response Curves : Establish consistent IC50/EC50 metrics across studies .
Q. What computational or experimental approaches are used to elucidate the compound's mechanism of action at the molecular level?
- Answer :
- Molecular Docking : Predicts interactions with PFOR’s active site (e.g., hydrogen bonds between thioxo and Arg242) .
- X-Ray Crystallography : Resolves ligand-target complexes (e.g., bond distances <2.0 Å for critical interactions) .
- Kinetic Studies : Measure enzyme inhibition constants (Ki) using spectrophotometric assays .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound's pharmacological profile?
- Answer :
- Systematic Substitution : Introduce halogens (-Cl, -F) or methoxy (-OCH3) groups at the benzylidene para position to modulate lipophilicity .
- QSAR Modeling : Predict bioactivity trends using descriptors like logP and polar surface area .
- In Vivo Testing : Evaluate pharmacokinetics (e.g., plasma half-life >4 hours in murine models) for lead optimization .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?
- Answer :
- Steric Control : Use low-temperature reactions (<50°C) and inert atmospheres (N2) to prevent isomerization .
- Process Analytical Technology (PAT) : Monitor reaction progress in real-time via FTIR or Raman spectroscopy .
- Purification : Centrifugal partition chromatography achieves >99% Z-isomer yield at pilot scale .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
